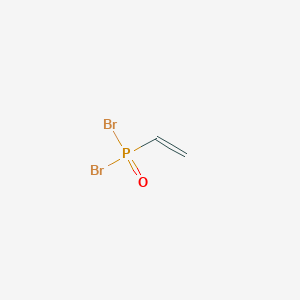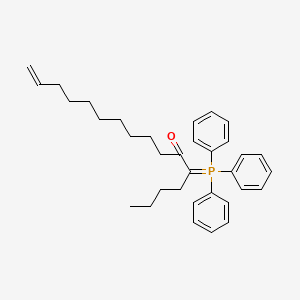
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene group attached to a hexadec-15-en-6-one backbone. This compound contains 79 atoms, including 43 hydrogen atoms, 34 carbon atoms, 1 oxygen atom, and 1 phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one typically involves the use of Wittig reagents. Wittig reagents are commonly used to replace oxygen centers in ketones and aldehydes with carbon-carbon double bonds. The preparation process involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium salt, which is then deprotonated to generate the Wittig reagent. This reagent is subsequently reacted with the desired aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, reduced phosphines, and substituted phosphoranylidene derivatives. These products have diverse applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through Wittig reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of carbon-carbon double bonds. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranylidene group, which can donate or withdraw electrons depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
5-(Triphenyl-lambda~5~-phosphanylidene)undecan-6-one: Similar in structure but with a shorter carbon chain.
6-Ethylsulfanyl-2-phenyl-5-(triphenyl-phosphanylidene)-5H-pyrimidin-4-one: Contains a pyrimidin-4-one backbone instead of a hexadec-15-en-6-one backbone.
Uniqueness
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one is unique due to its long carbon chain and the presence of the triphenylphosphoranylidene group. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
87176-68-9 |
|---|---|
Fórmula molecular |
C34H43OP |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
5-(triphenyl-λ5-phosphanylidene)hexadec-15-en-6-one |
InChI |
InChI=1S/C34H43OP/c1-3-5-7-8-9-10-11-21-28-33(35)34(29-6-4-2)36(30-22-15-12-16-23-30,31-24-17-13-18-25-31)32-26-19-14-20-27-32/h3,12-20,22-27H,1,4-11,21,28-29H2,2H3 |
Clave InChI |
NWCGTFPWGILOKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


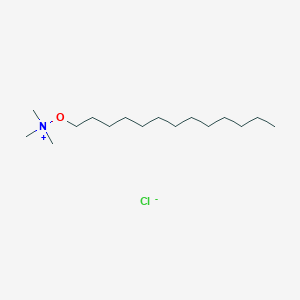
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
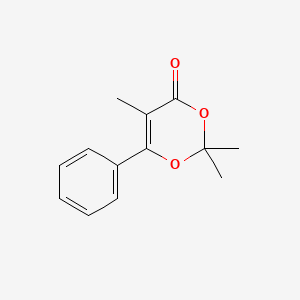
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
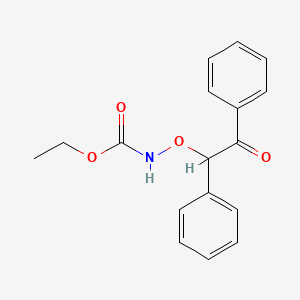
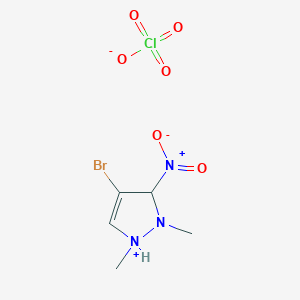

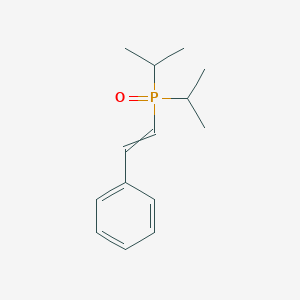
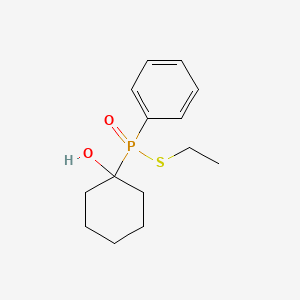
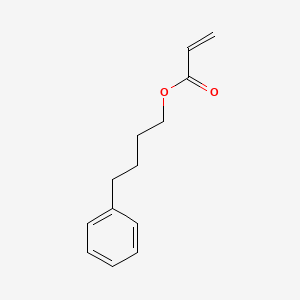
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
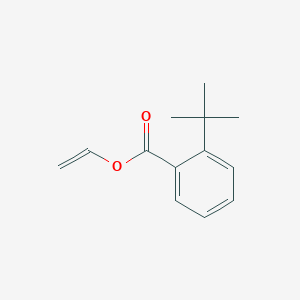
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
